molecular formula C20H15FN4O4S2 B11333144 N-(6-fluoro-1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide

Cat. No.: B11333144
M. Wt: 458.5 g/mol
InChI Key: JPKRFDQIEAETQC-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a methoxyphenyl group, and an imidazo-thiazole core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluoro and methoxyphenyl groups. The final step involves the formation of the imidazo-thiazole core and the carboxamide group. Common reagents used in these reactions include fluorinating agents, methoxyphenyl derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide
  • N-(6-bromo-1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide stands out due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15FN4O4S2

Molecular Weight

458.5 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)-1,1-dioxo-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C20H15FN4O4S2/c1-29-13-4-2-3-11(9-13)16-17(25-7-8-31(27,28)20(25)23-16)18(26)24-19-22-14-6-5-12(21)10-15(14)30-19/h2-6,9-10H,7-8H2,1H3,(H,22,24,26)

InChI Key

JPKRFDQIEAETQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N3CCS(=O)(=O)C3=N2)C(=O)NC4=NC5=C(S4)C=C(C=C5)F

Origin of Product

United States

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